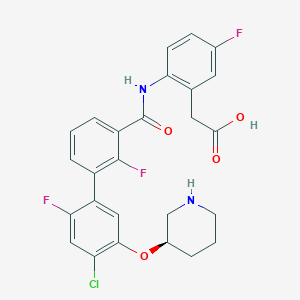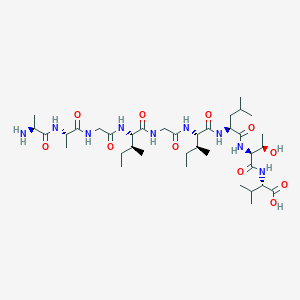
biotin-Bradykinin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-Bradykinin is a biotinylated peptide that combines the properties of biotin and bradykinin. Biotin, also known as vitamin H or B7, is a water-soluble vitamin that acts as a coenzyme in various metabolic processes. Bradykinin is a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator. The combination of biotin and bradykinin allows for the specific targeting and labeling of bradykinin receptors, making it a valuable tool in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Biotin-Bradykinin can be synthesized using solid-phase peptide synthesis. During this process, biotin is attached to the N-terminus of the peptide or the side chain of lysine or glutamic acid. The synthesized biotinylated peptide can then use the side chain thiol of cysteine residues for further reactions. Common reagents used in this synthesis include biotin N-hydroxysuccinimide ester and biotin p-nitrophenol ester, which are used to label the amino groups of polypeptides.
Industrial Production Methods
Industrial production of biotinylated peptides, including this compound, often involves the use of automated peptide synthesizers. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of solid-phase peptide synthesis. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Biotin-Bradykinin can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol.
Substitution: The biotin moiety can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can be used under reducing conditions.
Substitution: Various biotin derivatives can be used to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include biotinylated peptides with modified functional groups, which can be used for specific targeting and labeling in various applications.
科学研究应用
Biotin-Bradykinin has a wide range of scientific research applications, including:
Chemistry: Used in the study of protein-protein interactions and enzyme kinetics.
Biology: Employed in cell surface labeling, flow cytometry, and fluorescence-activated cell sorting.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents targeting bradykinin receptors.
Industry: Applied in the production of biotinylated proteins and peptides for various biotechnological applications
作用机制
Biotin-Bradykinin exerts its effects by binding to bradykinin receptors, specifically the bradykinin B1 and B2 receptors. These receptors are G protein-coupled receptors that mediate the systemic hemodynamic and localized endothelial effects of bradykinin. Upon binding, the receptors activate various signaling pathways, including the release of nitric oxide, which promotes vasodilation and increases blood flow .
相似化合物的比较
Biotin-Bradykinin is unique in its ability to combine the properties of biotin and bradykinin, allowing for specific targeting and labeling of bradykinin receptors. Similar compounds include:
Biotinylated peptides: Other peptides labeled with biotin for specific targeting and labeling.
Bradykinin analogs: Modified versions of bradykinin with different functional groups for specific applications.
Biotin derivatives: Various biotin compounds with different functional groups for specific labeling and targeting
属性
分子式 |
C60H87N17O13S |
|---|---|
分子量 |
1286.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H87N17O13S/c61-58(62)65-25-9-18-37(68-47(79)24-8-7-23-46-49-42(34-91-46)73-60(90)74-49)54(85)77-29-13-22-45(77)56(87)76-28-11-20-43(76)52(83)67-32-48(80)69-39(30-35-14-3-1-4-15-35)50(81)72-41(33-78)55(86)75-27-12-21-44(75)53(84)71-40(31-36-16-5-2-6-17-36)51(82)70-38(57(88)89)19-10-26-66-59(63)64/h1-6,14-17,37-46,49,78H,7-13,18-34H2,(H,67,83)(H,68,79)(H,69,80)(H,70,82)(H,71,84)(H,72,81)(H,88,89)(H4,61,62,65)(H4,63,64,66)(H2,73,74,90)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |
InChI 键 |
LOMXVUHTHUQFCP-PTPXOIFGSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CO)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCN=C(N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


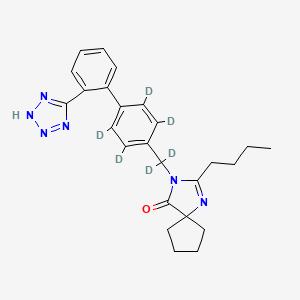
pyrimidine-2,4-dione](/img/structure/B12392482.png)


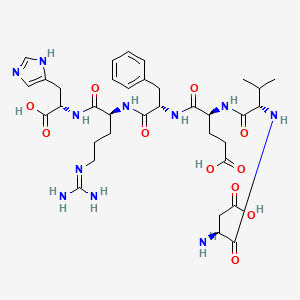
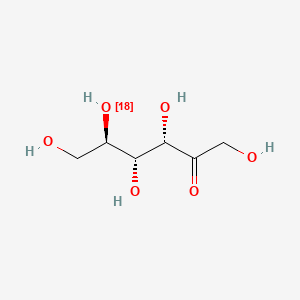
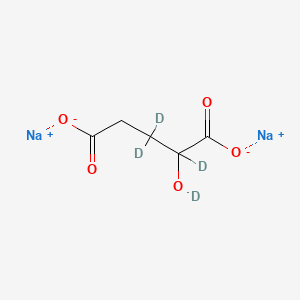



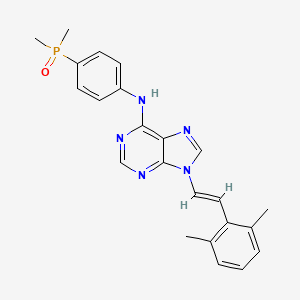
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
